Sodium 1-hydroxy-2-methylpropane-1-sulfonate, with the molecular formula and CAS number 7356-56-1, is a chemical compound that is widely utilized in various industrial and research applications. The compound is characterized by its high solubility in water and surfactant properties, making it valuable in a range of chemical processes. It is often referred to as sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate when in its hydrated form .
Sodium 1-hydroxy-2-methylpropane-1-sulfonate is classified as an organic sulfonate compound. It is derived from the sulfonation of 2-methylpropane-1-ol, a process that introduces the sulfonate group into the organic structure, resulting in its unique properties. This compound falls under the category of surfactants, which are substances that reduce surface tension between two liquids or between a liquid and a solid.
The synthesis of sodium 1-hydroxy-2-methylpropane-1-sulfonate typically involves the following steps:
The synthesis process requires specific technical parameters to optimize yield:
Sodium 1-hydroxy-2-methylpropane-1-sulfonate has a distinct molecular structure characterized by:
The structure can be represented by its SMILES notation: CC(C)C(O)S(=O)(=O)[O-].O.[Na+]
.
The molecular weight of sodium 1-hydroxy-2-methylpropane-1-sulfonate is approximately 194.18 g/mol. Its hydrated form typically contains water molecules that contribute to its solubility characteristics .
Sodium 1-hydroxy-2-methylpropane-1-sulfonate can undergo various chemical reactions, including:
The mechanism of action for sodium 1-hydroxy-2-methylpropane-1-sulfonate involves its interactions with various molecular targets:
These interactions facilitate micelle formation in aqueous solutions and contribute to the compound's surfactant properties, which are essential for reducing surface tension and improving mixing of immiscible liquids .
Sodium 1-hydroxy-2-methylpropane-1-sulfonate appears as a white crystalline solid or powder. It is highly soluble in water, making it suitable for various applications where aqueous solutions are required.
Key chemical properties include:
Relevant data indicate that this compound maintains its integrity across a range of pH levels typical in laboratory settings .
Sodium 1-hydroxy-2-methylpropane-1-sulfonate has diverse applications in scientific research and industry:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6